Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate
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Overview
Description
Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate is a complex organic compound that features a nitroalkene group attached to a phenyl ring, which is further connected to a sulfanyl group and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate typically involves a multi-step process. One common method includes the Henry reaction (or nitroaldol reaction) where benzaldehyde reacts with nitroethane in the presence of a basic catalyst to form phenyl-2-nitropropene . This intermediate can then undergo further reactions to introduce the sulfanyl and propanoate groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LAH), sodium borohydride, isopropyl alcohol, tetrahydrofuran.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of amines.
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroalkenes on biological systems.
Medicine: Could be explored for its pharmacological properties, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Phenyl-2-nitropropene: A precursor in the synthesis of amphetamines.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Another compound with a similar ester and phenyl structure.
1-(3,4-Methylenedioxyphenyl)-2-nitropropene: Used in the synthesis of MDMA.
Uniqueness
Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate is unique due to the presence of both a nitroalkene and a sulfanyl group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
88357-27-1 |
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Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
methyl 3-[4-(2-nitroprop-1-enyl)phenyl]sulfanylpropanoate |
InChI |
InChI=1S/C13H15NO4S/c1-10(14(16)17)9-11-3-5-12(6-4-11)19-8-7-13(15)18-2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
FQSYZGMPVWTBDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)SCCC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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